molecular formula C7H6N2O2S B1605001 5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione CAS No. 75860-79-6

5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione

Cat. No. B1605001
CAS RN: 75860-79-6
M. Wt: 182.2 g/mol
InChI Key: GKMPAIVLIOXQSS-UHFFFAOYSA-N
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Description

5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that has been the subject of extensive scientific research. This compound is of great interest due to its potential applications in various fields, including medicine, agriculture, and materials science. In

Scientific Research Applications

Antimicrobial Agents

5-Methylthieno[2,3-d]pyrimidine derivatives have shown promising results as antimicrobial agents. They have been tested against various bacterial strains and fungi, including Bacillus subtilis and Candida albicans . The modification of this compound with different substituents has led to enhanced antimicrobial activity, sometimes outperforming standard drugs like Streptomycin .

Antitumor Activity

Certain derivatives of 5-Methylthieno[2,3-d]pyrimidine have been investigated for their antitumor properties. These compounds have demonstrated effectiveness against transplantable tumors in mice and have shown superior activity compared to other antitumor agents . This suggests potential applications in cancer research and therapy.

Protein Kinase Inhibition

Thienopyrimidines, including 5-Methylthieno[2,3-d]pyrimidine, are known to act as inhibitors of protein kinases. For instance, they can inhibit CK1δ , a kinase involved in regulating circadian rhythms, Wnt signaling, and DNA damage response. This opens up avenues for research into treatments for diseases related to these biological processes.

Anticancer and Anti-proliferative Activities

Research has indicated that 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones can inhibit the proliferation of cancer cells, such as A549 and MCF-7 cells . These findings are significant for the development of new anticancer drugs and understanding the mechanisms of cell proliferation.

Synthesis of Biologically Active Compounds

5-Methylthieno[2,3-d]pyrimidine serves as an intermediate in the synthesis of various biologically active compounds. It is involved in the synthesis of molecules with antimicrobial, anti-inflammatory, and antiviral properties, which are crucial in pharmaceutical research .

Chemical Synthesis Intermediate

This compound is also used as an intermediate in chemical synthesis processes. For example, it is involved in the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, showcasing its versatility in organic synthesis and the production of other complex molecules.

Molecular Docking Studies

Molecular docking studies have been conducted using derivatives of 5-Methylthieno[2,3-d]pyrimidine to understand their interaction with biological targets. These studies help in elucidating the mechanism of action of new drugs and in the design of molecules with specific biological activities .

properties

IUPAC Name

5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-3-2-12-6-4(3)5(10)8-7(11)9-6/h2H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMPAIVLIOXQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302747
Record name 5-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione

CAS RN

75860-79-6
Record name 75860-79-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 75860-79-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210725
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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